5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Description
5-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl-pyrazole moiety at position 5 and a 2-methylphenyl group at position 2. The 1,2,4-oxadiazole ring is a nitrogen-oxygen-containing heterocycle known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry .
Properties
Molecular Formula |
C18H13FN4O |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
CZAHRIPYGHJQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazole Intermediate: The pyrazole ring is synthesized via a one-pot three-component reaction under microwave irradiation.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through the reaction of the pyrazole intermediate with appropriate reagents under conventional heating.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Microwave-assisted synthesis and conventional heating methods are commonly employed in industrial settings .
Chemical Reactions Analysis
Reaction Conditions
Critical parameters for synthesis include:
-
Temperature : Reflux conditions (methanol/ethanol) for cyclization .
-
Catalysts : Eosin-Y (visible-light catalyst) or T₃P (coupling reagent) .
-
Oxidants : 1,3-dibromo-5,5-dimethylhydantoin (high yields) .
-
Solvents : Alcoholic solutions (methanol, ethanol) for reflux or alkaline conditions .
Mechanistic Insights
-
Oxidative Cyclization : Substituted semicarbazones undergo heterocyclization under eosin-Y catalysis to form oxadiazole rings .
-
Coupling Reactions : Acylhydrazides react with isocyanates via T₃P to form oxadiazole derivatives .
-
Substitution Reactions : Methyl iodide reacts with oxadiazole-thiones under alkaline conditions to form thioether derivatives .
Chemical Reactivity
The compound participates in reactions influenced by:
-
Hydrogen Bonding : Pyrazole and oxadiazole moieties enable intermolecular interactions.
-
Nucleophilic Substitution : Thiol-thione tautomerism allows reactions with electrophiles (e.g., methyl iodide) .
-
Biological Target Binding : Fluorine substitution enhances affinity for enzymes/receptors via hydrophobic interactions .
Biological Activity Correlation
Scientific Research Applications
Chemical Properties and Structure
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is characterized by a unique molecular structure that combines pyrazole and oxadiazole moieties. This structural combination is known to enhance biological activity due to the electronic and steric properties imparted by the fluorophenyl and methylphenyl groups.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles can exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of the pyrazole ring enhances these effects, potentially making this compound a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives possess anti-inflammatory properties. In vivo studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that related oxadiazoles exhibit broad-spectrum antimicrobial activity against various pathogens. The presence of the pyrazole moiety may enhance this activity due to its ability to interact with microbial enzymes .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives including the target compound and assessed their cytotoxicity against breast cancer cell lines. The results showed that the compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on evaluating the anti-inflammatory effects of similar pyrazole derivatives using an animal model of arthritis. The study found significant reductions in swelling and pain levels among treated groups compared to controls, suggesting a promising therapeutic application for inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), potentially inhibiting its activity . The compound’s fluorine substitution enhances its binding affinity and stability, making it a potent inhibitor in various biological pathways.
Comparison with Similar Compounds
Bioactivity Profiles
- Antimicrobial Activity : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit antimicrobial effects, suggesting that the fluorophenyl group in the target compound may similarly enhance interactions with bacterial targets.
- Antituberculosis Potential: The piperidine-carboxamide analog (C22) demonstrates high binding affinity to Mycobacterium tuberculosis receptors, indicating that functional group modifications (e.g., carboxamide vs. methylphenyl) can tailor activity toward specific diseases .
Physicochemical Properties
Structural and Crystallographic Comparisons
- Crystal Packing : Isostructural compounds 4 and 5 reveal that halogen substitution (Cl vs. Br) minimally affects molecular conformation but alters intermolecular contacts, which could influence solubility or stability.
- Planarity : Analogous fluorophenyl-pyrazole-oxadiazole derivatives exhibit near-planar geometries except for perpendicularly oriented fluorophenyl groups, a feature that may impact π-π stacking in crystal lattices or target binding .
Biological Activity
The compound 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a derivative of oxadiazole known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines. For instance, it exhibits inhibitory effects on key enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylase (HDAC)
- Topoisomerase II
Research indicates that modifications to the oxadiazole scaffold can enhance its cytotoxicity against cancer cells. For example, a study demonstrated that derivatives with specific substitutions exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | MCF-7 (Breast) | 7.8 |
| Compound C | HCT116 (Colon) | 12.0 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Additionally, derivatives of oxadiazole have been tested for their antimicrobial properties. The compound has shown activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antibiotic agent .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA synthesis and repair.
- Receptor Modulation : It may act as a modulator of nuclear receptors, influencing gene expression related to cancer progression and inflammation.
- Cell Cycle Interference : By disrupting normal cell cycle processes, it can induce apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound on several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .
Case Study 2: In Vivo Studies
In vivo studies using murine models have shown that the compound reduces tumor growth by approximately 40% compared to control groups when administered at optimal doses. These findings support its potential application in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., amidoximes and acyl chlorides) under reflux conditions in polar aprotic solvents like DMF or DME. Catalytic bases such as NaH or Cs₂CO₃ enhance reaction efficiency. For example, NaH (60% dispersion) in DME at 50°C achieved 47–90% yields for analogous oxadiazoles . Purification via flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C/19F NMR : Confirm regiochemistry and substituent integration (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) .
- HRMS : Validate molecular formula (exact mass ± 5 ppm).
- SFC/Chiral HPLC : Assess enantiopurity (>97% ee achievable via optimized conditions) .
- FTIR : Detect oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
- Methodological Answer :
- Core Optimization : Replace the 3-(2-methylphenyl) group with electron-deficient aromatics (e.g., pyridyl or trifluoromethylphenyl) to improve target binding .
- Substituent Screening : Use parallel synthesis to test 5-position substituents (e.g., chlorothiophene for apoptosis induction ).
- Bioisosteric Replacement : Substitute fluorophenyl with bioisosteres like 4-CF₃O-phenyl to enhance metabolic stability .
Q. What computational and crystallographic approaches are recommended to resolve structural contradictions in X-ray diffraction data?
- Methodological Answer :
- SHELX Suite : Refine crystal structures using SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H⋯N interactions ).
- WinGX/ORTEP : Visualize thermal ellipsoids and validate packing interactions .
- DFT Calculations : Compare experimental and theoretical bond lengths/angles to resolve ambiguities (e.g., dihedral angles between aromatic rings ).
Q. How to design in vitro assays to evaluate the compound’s mechanism of action in apoptosis induction?
- Methodological Answer :
- Flow Cytometry : Assess cell cycle arrest (e.g., G₁ phase accumulation in T47D cells ).
- Caspase-3/7 Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify apoptosis.
- Mitochondrial Membrane Potential : Measure ΔΨm collapse via JC-1 dye .
Q. What strategies mitigate phase separation or low solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) for enhanced aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How to validate target engagement using photoaffinity labeling or biophysical methods?
- Methodological Answer :
- Photoaffinity Probes : Incorporate diazirine or benzophenone moieties to crosslink with TIP47 (identified via SAR ).
- SPR/BLI : Measure binding kinetics (ka/kd) to immobilized targets (e.g., FLAP inhibitors with IC₅₀ < 10 nM ).
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
